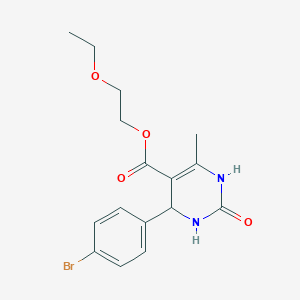![molecular formula C25H18N2O4 B11108272 3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11108272.png)
3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic molecule that features a combination of benzoxazole and naphthol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves a multi-step process. One common method starts with the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-aminobenzoxazole under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with 2-naphthol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or in acidic medium.
Reduction: Reagents like or .
Substitution: Conditions involving like .
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL: has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.
Fluorescent Probing: It can intercalate into DNA or bind to specific proteins, altering their fluorescence properties.
Anti-Cancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxy-3-methoxyphenyl)benzoxazole
- 2-(2-Hydroxy-3-methoxyphenyl)-1H-benzimidazole
Uniqueness
3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL: is unique due to its combination of benzoxazole and naphthol moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and properties.
Properties
Molecular Formula |
C25H18N2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-[5-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C25H18N2O4/c1-30-23-8-4-7-17(24(23)29)14-26-18-9-10-22-20(13-18)27-25(31-22)19-11-15-5-2-3-6-16(15)12-21(19)28/h2-14,28-29H,1H3 |
InChI Key |
SKWCINCNIWIHCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Carboxyethyl)amino]benzoic acid](/img/structure/B11108192.png)
![N-(4-Fluorophenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11108203.png)
![2-(2-Hydroxy-3-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11108209.png)
![ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11108210.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide](/img/structure/B11108213.png)
![2-(3-hydroxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11108214.png)
![2-methoxy-2-phenyl-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B11108217.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11108223.png)
![4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11108233.png)
![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11108240.png)
![Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-](/img/structure/B11108246.png)
![N,N'-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]](/img/structure/B11108252.png)
![2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B11108262.png)

